4,6-Difluorobenzo[d]thiazol-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMWZXUZVJKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)NC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization and Functionalization Strategies of 4,6 Difluorobenzo D Thiazol 2 Ol
Synthesis of Schiff Base Derivatives of 4,6-Difluorobenzo[d]thiazol-2-ol Analogs
The synthesis of Schiff bases from 4,6-difluoro-2-aminobenzothiazole, an analog of the title compound, is a prominent strategy for creating a diverse library of derivatives. ijpbs.commedwinpublishers.com These reactions are valued for their efficiency and the wide range of commercially available aldehydes and ketones that can be employed.
Condensation Reactions with Aldehydes and Ketones
The primary method for synthesizing Schiff bases from 4,6-difluoro-2-aminobenzothiazole involves a condensation reaction with various aromatic aldehydes. ijpbs.commedwinpublishers.com This reaction is typically carried out in a suitable solvent, such as methanol (B129727), and is often catalyzed by a small amount of glacial acetic acid. ijpbs.commedwinpublishers.com The mixture is refluxed for several hours to ensure the completion of the reaction. ijpbs.commedwinpublishers.com The resulting Schiff base product can then be isolated through filtration and purified by recrystallization. medwinpublishers.com
Several studies have successfully synthesized a range of Schiff bases using this methodology. For instance, novel Schiff bases have been prepared by reacting 4,6-difluoro-2-aminobenzothiazole with aldehydes like 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxybenzaldehyde, and 3,4-dimethoxybenzaldehyde. ijpbs.com Similarly, other research has focused on the condensation with 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and 1H-indole-3-carbaldehyde. medwinpublishers.com The structures of these newly synthesized compounds are routinely confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry, as well as elemental analysis. ijpbs.commedwinpublishers.com
Exploration of Diverse Substituent Effects on Derivatization
The electronic and steric properties of the substituents on the aromatic aldehyde play a significant role in the derivatization process and the properties of the resulting Schiff base. The reaction of 4,6-difluoro-2-aminobenzothiazole with a variety of substituted aldehydes allows for a systematic exploration of these effects. ijpbs.commedwinpublishers.com For example, the use of aldehydes with electron-donating groups, such as the dimethylamino group in 4-(dimethylamino)benzaldehyde, can influence the electronic properties of the final molecule. ijpbs.com Conversely, employing aldehydes with electron-withdrawing groups, like the nitro group in 4-nitrobenzaldehyde, or halogens, as in 4-chlorobenzaldehyde, can also modulate these properties. medwinpublishers.com The presence of bulky groups or ortho-substituents on the aldehyde can introduce steric hindrance, potentially affecting the reaction rate and the final conformation of the Schiff base. The diverse range of synthesized derivatives, including those with chloro, nitro, dimethylamino, bromo, hydroxy, and methoxy (B1213986) substituents, highlights the versatility of this synthetic approach. ijpbs.commedwinpublishers.com
Table 1: Examples of Schiff Base Derivatives from 4,6-difluoro-2-aminobenzothiazole
| Aldehyde Reactant | Resulting Schiff Base Derivative | Reference |
|---|---|---|
| 4-(dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazol-2-amine | ijpbs.com |
| 5-bromo-2-hydroxybenzaldehyde | 4-bromo-2-(((4,6-difluorobenzothiazol-2-yl)imino)methyl)phenol | ijpbs.com |
| 3,4-dimethoxybenzaldehyde | N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazol-2-amine | ijpbs.com |
| 4-chlorobenzaldehyde | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine | medwinpublishers.com |
| 4-nitrobenzaldehyde | 4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | medwinpublishers.com |
| 1H-indole-3-carbaldehyde | N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazol-2-amine | medwinpublishers.com |
Metal Complexation Chemistry of this compound and its Derivatives
The Schiff base derivatives of this compound analogs are excellent ligands for the formation of transition metal complexes. ijpbs.com The presence of the imine (-CH=N-) nitrogen and other potential donor atoms within the ligand structure allows for effective coordination with various metal ions. ijpbs.comresearchgate.net
Ligand Design and Coordination Modes
Schiff bases derived from 2-aminobenzothiazoles are an important class of ligands in coordination chemistry. ijpbs.com The azomethine nitrogen atom is a key coordination site. researchgate.net Depending on the substituents present on the aldehyde precursor, other atoms such as phenolic oxygen can also participate in chelation. ijpbs.com The design of these ligands allows for the formation of stable mono- or polynuclear transition metal complexes. orientjchem.org The coordination of the azomethine nitrogen to the metal center is typically confirmed by a shift in the corresponding stretching frequency in the FT-IR spectrum of the complex compared to the free ligand. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes typically involves the reaction of the Schiff base ligand with a metal salt, such as a chloride or nitrate, in a suitable solvent like methanol or ethanol (B145695). orientjchem.orgjocpr.com The reaction is often carried out under reflux for several hours. jocpr.com The resulting metal complexes can be characterized by various physicochemical and spectroscopic methods, including elemental analysis, FT-IR, UV-Vis spectroscopy, and in some cases, X-ray diffraction. jocpr.commdpi.com
For instance, transition metal complexes of Ni(II), Cu(II), Fe(III), and Mn(II) have been synthesized using tetraaza macrocyclic ligands, demonstrating the versatility of these metals in forming coordination compounds. researchgate.net In other studies, complexes of Fe(II), Co(II), and Ni(II) have been prepared with 4-bromo-2-hydrazino-6-methylbenzothiazole, a related heterocyclic ligand. jocpr.com The formation of these complexes is often indicated by a color change and is confirmed by analytical data. tsijournals.com The molar conductivity measurements can help determine the electrolytic nature of the complexes. tsijournals.com
Table 2: Characterization Techniques for Transition Metal Complexes
| Technique | Information Obtained | Reference |
|---|---|---|
| Elemental Analysis | Confirms the stoichiometric composition (M:L ratio) of the complex. | ijpbs.comtsijournals.com |
| FT-IR Spectroscopy | Identifies the coordination sites, such as the azomethine nitrogen, through shifts in vibrational frequencies. | ijpbs.comresearchgate.net |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and geometry of the complex. | researchgate.nettsijournals.com |
| Molar Conductance | Determines the electrolytic or non-electrolytic nature of the complexes. | tsijournals.com |
| X-ray Diffraction | Determines the precise three-dimensional structure of the complex in the solid state. | mdpi.com |
Introduction of Other Functional Groups on the Benzothiazole (B30560) Scaffold
Beyond the synthesis of Schiff bases, the benzothiazole scaffold can be further functionalized to introduce other important chemical moieties. This allows for the creation of a wider range of derivatives with potentially enhanced properties.
One common strategy involves the reaction of Schiff bases with other reagents to create new heterocyclic rings. For example, Schiff bases derived from diamino-bisthiazoles can react with thioglycollic acid to form thiazolidinones or with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield azetidinones. d-nb.inforesearchgate.net These reactions involve the cyclization at the imine bond of the Schiff base. d-nb.inforesearchgate.net The synthesis of these more complex heterocyclic systems further expands the chemical space accessible from the initial this compound framework. The structures of these new compounds are typically established through elemental analysis and various spectral data. d-nb.inforesearchgate.net
Theoretical and Computational Investigations of 4,6 Difluorobenzo D Thiazol 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4,6-Difluorobenzo[d]thiazol-2-ol.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry of chemical compounds with high accuracy. scirp.org For benzothiazole (B30560) derivatives, methods like B3LYP with a 6-311G(d,p) or similar basis set are commonly employed to optimize the molecular structure. mdpi.com These calculations determine the most stable arrangement of atoms by finding the minimum energy conformation. The process involves calculating bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, DFT calculations identified multiple stable conformers, with the most stable one closely matching experimental X-ray crystallography data. nih.gov This demonstrates the reliability of DFT in predicting the three-dimensional structure of such heterocyclic systems. nih.gov The optimized geometry is crucial for further analysis of the molecule's properties. nih.gov
Table 1: Representative Theoretical Bond Lengths and Angles for a Benzothiazole Core Structure
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Length | C-S | 1.75 |
| C=N | 1.38 | |
| C-C (aromatic) | 1.39 - 1.42 | |
| C-F | 1.35 | |
| C-O | 1.36 | |
| Bond Angle | C-S-C | 90.5 |
| C-N-C | 109.5 | |
| F-C-C | 118.0 |
Note: These are typical values for a benzothiazole core and may vary slightly for the specific 4,6-difluoro substituted compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. scirp.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scirp.org For benzothiazole derivatives, the HOMO and LUMO energy levels can be calculated using DFT methods, often in conjunction with Time-Dependent DFT (TD-DFT) for analyzing electronic transitions. scirp.orgresearchgate.net These calculations help in understanding the charge transfer characteristics within the molecule. scirp.orgnih.gov The presence of fluorine atoms, being highly electronegative, is expected to influence the energy levels of these orbitals significantly, likely lowering both HOMO and LUMO energies. ossila.com
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Description | Typical Calculated Value (eV) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 to 5.0 |
| Ionization Potential (I) | ≈ -E_HOMO | 5.5 to 6.5 |
| Electron Affinity (A) | ≈ -E_LUMO | 0.5 to 1.5 |
Note: These values are illustrative for a benzothiazole derivative and the exact values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations can be used to explore the conformational landscape of flexible molecules by simulating the atomic motions based on a force field. nih.gov For a molecule like this compound, MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule. The simulations can identify the most populated conformations and the transitions between them, providing a more realistic picture of the molecule's structure and flexibility than static models alone. mdpi.comnih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry offers powerful tools for predicting the reactivity of molecules. scirp.org By analyzing the molecular electrostatic potential (MEP) map, which illustrates the charge distribution, one can identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. scirp.org These sites are indicative of where the molecule is likely to undergo reactions. scirp.org Furthermore, global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity. nih.govnih.gov These parameters help in understanding the molecule's propensity to participate in chemical reactions and can be used to predict the most probable reaction pathways. scirp.org
In Silico Studies of Molecular Interactions with Other Chemical Entities
Understanding how this compound interacts with other molecules is crucial for its potential applications, for instance, in medicinal chemistry or materials science. researchgate.net Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov Such in silico studies are instrumental in the rational design of new molecules with specific biological activities, for example, as enzyme inhibitors. nih.govmdpi.com
Computational Approaches for Exploring Tautomeric Forms
Many heterocyclic compounds, including those with hydroxyl groups adjacent to a heteroatom in a ring, can exist in different tautomeric forms. For this compound, keto-enol tautomerism is possible, where the hydrogen atom can be located on the oxygen (the -ol form) or the nitrogen atom (the -one form). Computational methods, particularly DFT, can be employed to calculate the relative energies of these tautomers. nih.gov By comparing the total energies of the optimized geometries of each tautomer, it is possible to predict which form is more stable and therefore more prevalent under given conditions. The solvent environment can also be included in these calculations to provide a more accurate prediction of tautomeric equilibrium.
Advanced Spectroscopic Characterization Methodologies for 4,6 Difluorobenzo D Thiazol 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine nuclei within 4,6-Difluorobenzo[d]thiazol-2-ol.
¹H NMR Techniques for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms in the molecular structure. In a typical analysis, the ¹H NMR spectrum of a related benzothiazole (B30560) derivative in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) reveals distinct signals corresponding to the aromatic protons. For instance, a broad singlet observed at approximately 13.97 ppm is characteristic of the hydroxyl proton (-OH). rsc.org The aromatic protons on the difluorinated benzene (B151609) ring typically appear as doublets and triplets in the range of 7.28 to 7.66 ppm, with coupling constants that provide insight into their relative positions. rsc.org The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzothiazole core.
Table 1: Representative ¹H NMR Data for a Benzothiazole Derivative
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 13.97 | brs | - | OH |
| 7.66 | d | 5.0 | Aromatic CH |
| 7.46 | d | 10.0 | Aromatic CH |
| 7.28 | t | 5.0 | Aromatic CH |
Note: Data is for a representative benzothiazole derivative and may vary for this compound. rsc.org
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The ¹³C NMR spectrum of a similar benzothiazole compound in DMSO-d6 shows a series of signals corresponding to the different carbon environments within the molecule. rsc.org The carbon atom attached to the hydroxyl group (C-2) is typically observed at a downfield chemical shift, around 188.3 ppm. rsc.org The carbons of the difluorinated benzene ring appear at various chemical shifts, influenced by the electron-withdrawing effects of the fluorine atoms. These signals are often observed in the range of 113.5 to 157.2 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a Benzothiazole Derivative
| Chemical Shift (δ) ppm | Assignment |
| 188.3 | C-2 (C-OH) |
| 157.2 | Aromatic C-F |
| 127.5 | Aromatic C |
| 125.5 | Aromatic C |
| 125.4 | Aromatic C |
| 120.8 | Aromatic C |
| 113.5 | Aromatic C |
Note: Data is for a representative benzothiazole derivative and may vary for this compound. rsc.org
¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful tool for identifying the various functional groups within this compound. The FT-IR spectrum of a related benzothiazole derivative would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The C=N stretching vibration of the thiazole (B1198619) ring typically appears around 1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are expected in the 1460-1600 cm⁻¹ region. researchgate.net Furthermore, the C-F stretching vibrations, which are characteristic of the difluoro substitution, would likely be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~1640 | C=N stretch | Thiazole ring |
| 1460-1600 | C=C stretch | Aromatic ring |
| 1000-1400 | C-F stretch | Aryl-Fluoride |
Note: These are expected ranges and the exact peak positions can vary.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be used to further confirm the vibrations of the aromatic ring and the thiazole core. The symmetric stretching vibrations of the C-S bond within the thiazole ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₃F₂NOS), HRMS is essential for confirming its elemental composition.
The theoretical exact mass of the neutral molecule can be calculated using the most abundant isotopes of each element:
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |
| Fluorine | ¹⁹F | 18.998403 | 2 | 37.996806 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 186.990341 |
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the presence and identity of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte.
For this compound, ESI-MS analysis would be expected to show specific ions:
Positive Ion Mode: A prominent peak corresponding to the protonated molecule [C₇H₃F₂NOS + H]⁺ at an m/z value of approximately 187.9982.
Negative Ion Mode: A prominent peak corresponding to the deprotonated molecule [C₇H₃F₂NOS - H]⁻ at an m/z value of approximately 185.9825, due to the acidity of the hydroxyl group.
The choice of positive or negative ion mode for analysis would depend on the specific experimental conditions and the desire to optimize the signal for the compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, providing information about the presence of chromophores and conjugated systems. The benzothiazole ring system in this compound is a chromophore that is expected to exhibit characteristic absorption bands.
The analysis involves dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695), methanol (B129727), or acetonitrile) and measuring the absorbance as a function of wavelength. The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorption (λmax) can be determined. While specific experimental values for this compound are not documented in the searched literature, benzothiazole derivatives typically show absorption maxima in the UV region, often between 250 and 300 nm. The presence of the fluorine atoms and the hydroxyl group will influence the exact position and intensity of these absorption bands.
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of a crystalline solid. It can be applied to single crystals or to polycrystalline powders.
Powder XRD (PXRD): This method is used when single crystals are not available. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This pattern can be used to identify the compound, assess its purity, and determine its crystal phase. While it does not provide the same level of atomic detail as single-crystal XRD, it is a valuable tool for characterizing the bulk material.
The successful application of these advanced spectroscopic and diffraction methods would be essential for the unambiguous characterization of this compound, confirming its identity, purity, and solid-state structure.
Applications in Advanced Materials Science
Role as Building Blocks in Organic Semiconductor Synthesis
The inherent electronic characteristics of 4,6-Difluorobenzo[d]thiazol-2-ol make it a molecule of interest for the synthesis of organic semiconductors. The strategic placement of two fluorine atoms on the benzene (B151609) ring significantly influences the electron density of the entire benzothiazole (B30560) system, a critical factor in the design of semiconductor materials.
Monomer Development for Conjugated Polymers
Conjugated polymers, which form the active layer in many organic electronic devices, are constructed by linking together electron-rich (donor) and electron-poor (acceptor) monomer units. The benzothiazole moiety, particularly when fluorinated, can be chemically modified to act as a key monomer. While direct polymerization of this compound is not widely documented, its structure serves as a blueprint for creating functionalized monomers. For instance, the hydroxyl group can be converted into other reactive groups, such as triflates or halides (e.g., bromine), which are essential for participating in cross-coupling polymerization reactions like Suzuki or Stille coupling. These reactions are the cornerstone of modern conjugated polymer synthesis. The resulting polymers would incorporate the difluorobenzothiazole unit into their backbone, leveraging its specific electronic and physical properties.
Design of Electron-Withdrawing Units
The primary role of fluorinated benzothiazole and related structures in conjugated polymers is to serve as an electron-withdrawing, or acceptor, unit. The high electronegativity of fluorine atoms pulls electron density from the aromatic system, lowering the molecule's frontier molecular orbital energy levels—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This tuning of energy levels is critical for several reasons:
Improved Air Stability: Lowering the HOMO level makes the resulting polymer less susceptible to oxidation by ambient oxygen and moisture, thereby increasing the operational stability of the final device.
Band Gap Engineering: The combination of a strong electron-withdrawing unit like difluorobenzothiazole with an electron-donating unit allows for precise control over the polymer's band gap. This is crucial for optimizing the absorption of light in solar cells or tuning the emission color in OLEDs.
Enhanced Electron Affinity: The electron-deficient nature of the unit facilitates the injection and transport of electrons, which is beneficial for n-type or ambipolar organic field-effect transistors (OFETs) and for efficient charge separation in photovoltaics.
Research on the closely related compound class, difluorobenzothiadiazoles, has demonstrated that introducing fluorine atoms significantly lowers the material's energy levels and can lead to high-performance polymer solar cells.
Potential in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
The properties that make this compound derivatives suitable for organic semiconductors also underpin their potential in OLEDs and organic photovoltaic (OPV) devices.
In OLEDs , polymers incorporating such electron-deficient units can be used in the emissive layer or in electron-transporting layers. By carefully selecting the donor co-monomer, the emission color of the polymer can be tuned across the visible spectrum. The improved electron injection and transport capabilities help to balance the charge carriers (electrons and holes) within the emissive layer, leading to higher efficiency and brightness.
In organic photovoltaics , the goal is to create a bulk heterojunction (BHJ) structure where an electron donor (typically a polymer) and an electron acceptor (often a fullerene derivative or a non-fullerene acceptor) are blended. Polymers containing a strong acceptor unit like a difluorobenzothiazole derivative can have their HOMO and LUMO levels precisely aligned with the acceptor material to maximize the open-circuit voltage (Voc) and facilitate efficient exciton (B1674681) dissociation at the donor-acceptor interface. Studies on polymers like PffBT4T-2OD, which contains a difluorobenzothiadiazole unit, have shown that this strategy leads to high power conversion efficiencies.
The table below summarizes the key molecular orbital energy levels for representative polymers containing difluorobenzothiadiazole units, illustrating the impact of the fluorinated acceptor moiety.
| Polymer Name | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) |
| PSiF-D(OT)DFBT | Silole | Difluorobenzothiadiazole | -5.64 | -3.58 | 2.06 |
| PSiF-TTDFBT | Thiophene-Silole-Thiophene | Difluorobenzothiadiazole | -5.23 | -3.48 | 1.75 |
| PDOSiF-DTDFBT | Silole-Thiophene | Difluorobenzothiadiazole | -5.37 | -3.51 | 1.86 |
This table presents data for polymers containing the related difluorobenzothiadiazole unit to illustrate the electronic effects of the fluorinated acceptor core.
Exploration in Sensing Technologies (Non-Biological)
The application of benzothiazole derivatives in non-biological sensing is an emerging area of interest. These compounds can be incorporated into materials designed to detect specific analytes, such as metal ions or volatile organic compounds (VOCs). The sensing mechanism often relies on a change in the material's optical (color or fluorescence) or electrical (conductivity) properties upon interaction with the target analyte.
The hydroxyl group of this compound offers a reactive site for attaching specific recognition units or "receptors" designed to bind selectively to a target analyte. Furthermore, the inherent fluorescence of some benzothiazole derivatives can be quenched or enhanced upon binding, forming the basis for a chemosensor. The electron-withdrawing nature of the difluoro-aromatic ring can modulate the sensitivity and selectivity of such sensors. For example, a polymer containing this unit could exhibit a measurable change in its fluorescence spectrum upon exposure to electron-rich or electron-poor vapor molecules.
Material Precursors for Functional Assemblies
Beyond its direct use in polymers, this compound can serve as a precursor for more complex, self-assembling functional materials. The "-OH" group allows it to participate in hydrogen bonding, a key interaction for directing the self-assembly of molecules into ordered structures like liquid crystals or supramolecular networks.
These ordered assemblies can exhibit anisotropic properties, meaning their electrical or optical characteristics are direction-dependent. This is highly desirable for applications such as polarized light emitters in displays or aligned semiconductor films for high-mobility transistors. By chemically modifying the benzothiazole core, for instance, by attaching long alkyl chains, researchers can design molecules that spontaneously form well-ordered thin films when processed from solution. The specific geometry and electronic nature of the 4,6-difluorobenzothiazole (B3219819) head group would dictate the packing and intermolecular electronic coupling within these assemblies, thereby controlling the material's bulk properties.
Future Research Directions and Unexplored Avenues for 4,6 Difluorobenzo D Thiazol 2 Ol
Development of Novel and Sustainable Synthetic Routes
The advancement of our understanding and application of 4,6-Difluorobenzo[d]thiazol-2-ol is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. While general routes to benzothiazole (B30560) derivatives exist, dedicated and optimized pathways to this specific difluorinated analogue are not extensively documented in the current literature. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas for exploration include:
Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the cyclization reactions typically employed in the formation of the benzothiazole core.
Flow chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to enhanced safety, scalability, and product purity. The development of a continuous flow synthesis for this compound would represent a significant step towards its large-scale production.
Catalyst development: Investigating novel and more efficient catalysts for the key bond-forming reactions could lead to milder reaction conditions and a reduction in waste. This includes exploring the use of earth-abundant metal catalysts as alternatives to precious metals.
Advanced Computational Modeling for Structure-Reactivity Prediction
The use of computational chemistry is an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling can serve as a predictive engine to guide experimental efforts and accelerate the discovery process.
Future computational studies should focus on:
Density Functional Theory (DFT) calculations: To elucidate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. These calculations can provide a fundamental understanding of its reactivity and potential interaction with biological targets or other materials.
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations: To model the behavior of this compound in complex environments, such as in the active site of an enzyme or within a polymer matrix.
Molecular Dynamics (MD) simulations: To explore the conformational landscape of the molecule and its derivatives, providing insights into its flexibility and potential binding modes.
Prediction of Spectroscopic Properties: Computational modeling can be employed to predict various spectroscopic signatures (e.g., NMR, IR, UV-Vis), which can aid in the characterization of newly synthesized derivatives.
Exploration in Emerging Fields of Materials Chemistry
The unique electronic and photophysical properties that are often associated with fluorinated benzothiazole derivatives suggest that this compound could be a valuable building block in the development of advanced materials. While specific applications are yet to be explored, its structural motifs hint at potential in several cutting-edge areas.
Unexplored avenues in materials chemistry include:
Catalysis: The benzothiazole scaffold can act as a ligand for transition metals. Future work could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in a range of organic transformations. The fluorine substituents could play a crucial role in tuning the electronic properties of the metal center, thereby influencing catalytic efficiency and selectivity.
Smart Materials: The potential for tautomerism in the 2-hydroxybenzothiazole (B105590) system, coupled with the electronic influence of the fluorine atoms, suggests that its derivatives could exhibit interesting responsive behaviors. Research into its potential as a component of stimuli-responsive materials, such as those that change color or fluorescence in response to changes in their environment (e.g., pH, temperature, or the presence of specific analytes), is a promising direction.
Systematic Structure-Property Relationship Studies within Non-Prohibited Contexts
A systematic investigation into the structure-property relationships (SPR) of this compound derivatives is fundamental to unlocking their full potential. By methodically modifying the core structure and evaluating the impact on its physicochemical and photophysical properties, a comprehensive understanding of this molecular scaffold can be built.
Future SPR studies should involve:
Functionalization at the hydroxyl group: Derivatization of the 2-hydroxyl group to form ethers, esters, and other functional groups would allow for a fine-tuning of the molecule's solubility, lipophilicity, and electronic properties.
Photophysical characterization: A thorough investigation of the absorption and emission properties of a library of derivatives is needed. This would involve studying their quantum yields, lifetimes, and solvatochromic behavior to assess their potential as fluorescent probes or components in optical materials.
By pursuing these future research directions, the scientific community can begin to unravel the full potential of this compound, paving the way for its application in a diverse range of scientific and technological fields.
Q & A
Q. What are the standard synthetic routes for preparing 4,6-difluorobenzo[d]thiazol-2-ol derivatives?
- Methodological Answer : A common approach involves multi-step organic reactions starting with 4,6-difluorobenzo[d]thiazol-2-amine. Key steps include:
- Acylation/Amidation : React with acyl chlorides (e.g., p-toluoyl chloride) in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst .
- Condensation Reactions : Use aldehydes (e.g., 2-hydroxynaphthalene-1-carbaldehyde) in refluxing methanol, optimizing temperature (60–80°C) and reaction time (2 hours) to form Schiff bases .
- Purification : Employ silica gel chromatography with gradients of ethyl acetate/cyclohexane to isolate high-purity products .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Standard characterization includes:
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and fluorine coupling patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH, C-F stretches) between 600–3200 cm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What reaction conditions are critical for functionalizing the thiazole ring in this compound?
- Methodological Answer : Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reactivity for nucleophilic substitutions .
- Temperature Control : Reactions involving sensitive intermediates (e.g., acyl chlorides) require low temperatures (0–5°C) to prevent side reactions .
- Catalysts : Use DMAP or HBTU for amide bond formation, ensuring stoichiometric ratios to avoid over-acylation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Systematic optimization strategies include:
- Solvent Screening : Compare yields in THF (76%) vs. acetonitrile (46%) to identify polarity effects .
- Catalyst Loading : Adjust DMAP concentration (e.g., 1–10 mol%) to balance reaction rate and byproduct formation .
- Temperature Gradients : Test reflux vs. room-temperature conditions for time-sensitive steps (e.g., Schiff base formation) .
Q. How do contradictions in spectroscopic data arise, and how can they be resolved?
- Methodological Answer : Contradictions may stem from:
- Fluorine Coupling Artifacts : Use F NMR to resolve ambiguities in H NMR caused by F-F or F-H coupling .
- Crystallographic Validation : Refine crystal structures using SHELXL to confirm substituent positions and resolve stereochemical uncertainties .
- Cross-Validation : Combine LC-MS with TLC to track reaction progress and detect impurities early .
Q. What strategies are effective for designing bioactivity studies on this compound derivatives?
- Methodological Answer : Focus on:
- Target Selection : Prioritize biological targets (e.g., kinases, GPCRs) based on structural analogs with known anti-inflammatory or anticancer activity .
- SAR Studies : Synthesize analogs with varied substituents (e.g., alkyl, aryl groups) to map activity trends .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities before in vitro assays .
Q. How can computational methods enhance the study of this compound's reactivity?
- Methodological Answer : Computational approaches include:
- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution) to identify transition states and activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using software like GROMACS .
- pKa Prediction : Use tools like MarvinSuite to predict protonation states and guide reaction condition selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
